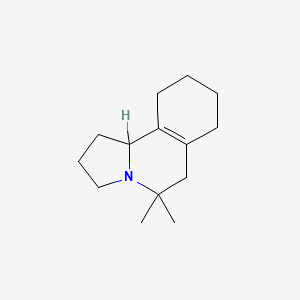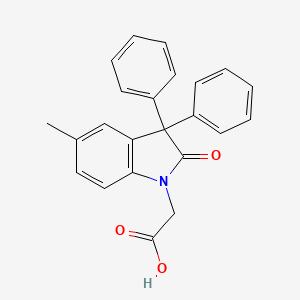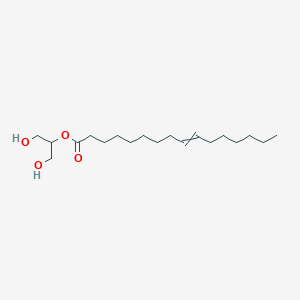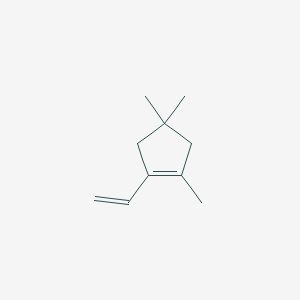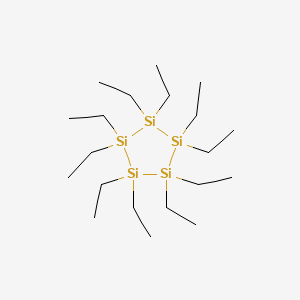
Decaethylcyclopentasilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decaethylcyclopentasilane is a chemical compound belonging to the class of organosilicon compounds It is characterized by a cyclic structure consisting of five silicon atoms, each bonded to two ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
Decaethylcyclopentasilane can be synthesized through the reaction of silicon tetrachloride with ethylmagnesium bromide, followed by cyclization. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Formation of Ethylsilane Intermediates: Silicon tetrachloride reacts with ethylmagnesium bromide to form ethylsilane intermediates.
Cyclization: The ethylsilane intermediates undergo cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
Decaethylcyclopentasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of siloxanes.
Reduction: Reduction reactions can break silicon-oxygen bonds, converting siloxanes back to silanes.
Substitution: Ethyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like halides or amines are used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Siloxanes and other silicon-oxygen compounds.
Reduction: Silanes and other reduced silicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Decaethylcyclopentasilane has several scientific research applications:
Materials Science: Used in the synthesis of silicon-based materials with unique properties, such as high thermal stability and electrical conductivity.
Nanotechnology: Employed in the fabrication of silicon nanostructures for use in electronic devices and sensors.
Chemistry: Serves as a precursor for the synthesis of other organosilicon compounds.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biocompatible materials.
作用機序
The mechanism by which decaethylcyclopentasilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The ethyl groups provide steric hindrance, influencing the reactivity of the silicon atoms. The compound can form stable complexes with other molecules, facilitating its use in various applications. The pathways involved include:
Formation of Silicon-Oxygen Bonds: During oxidation reactions.
Cleavage of Silicon-Oxygen Bonds: During reduction reactions.
Substitution Reactions: Involving the replacement of ethyl groups with other functional groups.
類似化合物との比較
Similar Compounds
Decamethylcyclopentasiloxane: Similar cyclic structure but with methyl groups instead of ethyl groups.
Octamethylcyclotetrasiloxane: Contains four silicon atoms in the ring and methyl groups.
Dodecamethylcyclohexasiloxane: Contains six silicon atoms in the ring and methyl groups.
Uniqueness
Decaethylcyclopentasilane is unique due to its ethyl groups, which provide different steric and electronic properties compared to methyl-substituted analogs
特性
CAS番号 |
75217-22-0 |
|---|---|
分子式 |
C20H50Si5 |
分子量 |
431.0 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,5,5-decaethylpentasilolane |
InChI |
InChI=1S/C20H50Si5/c1-11-21(12-2)22(13-3,14-4)24(17-7,18-8)25(19-9,20-10)23(21,15-5)16-6/h11-20H2,1-10H3 |
InChIキー |
NGAHYNFGNNHRHK-UHFFFAOYSA-N |
正規SMILES |
CC[Si]1([Si]([Si]([Si]([Si]1(CC)CC)(CC)CC)(CC)CC)(CC)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



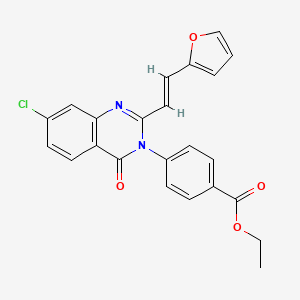
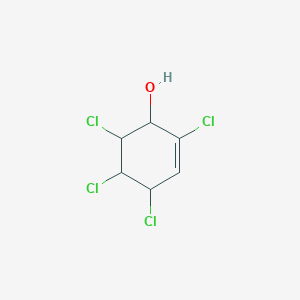
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)
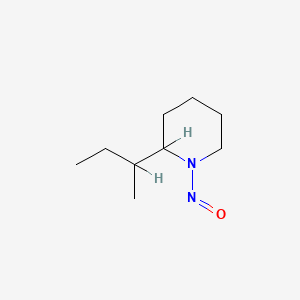
![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)
